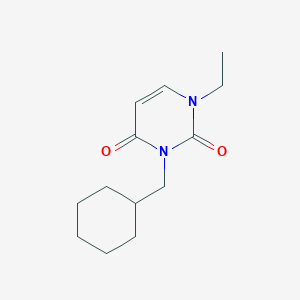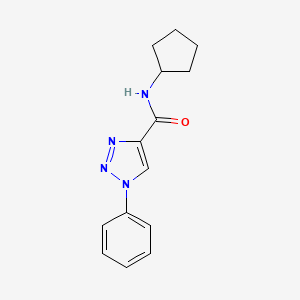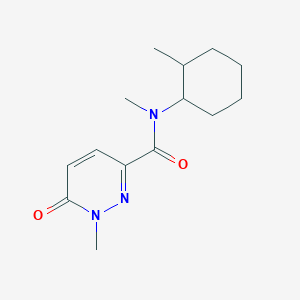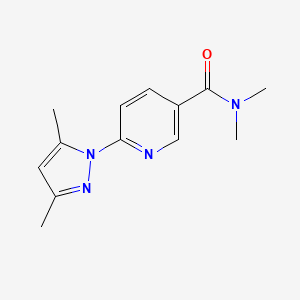
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione, also known as Cyclohexylmethyl-Ethylpyrimidinedione (CMED), is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to possess several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Wirkmechanismus
The mechanism of action of CMED is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the development and progression of cancer and neurodegenerative diseases. Studies have shown that CMED inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and apoptosis in cancer cells. Additionally, CMED has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
CMED has been found to have several interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. Studies have shown that CMED inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo, suggesting that the compound may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMED in laboratory experiments is its relatively low toxicity, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using CMED is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CMED, including:
1. Further studies on the mechanism of action of CMED, with a focus on its interactions with key enzymes and signaling pathways involved in cancer and neurodegenerative diseases.
2. Exploration of the potential use of CMED in combination with other anti-tumor and neuroprotective agents, to enhance its effectiveness and reduce potential side effects.
3. Investigation of the potential use of CMED in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
4. Development of new synthesis methods for CMED, to improve its solubility and effectiveness in laboratory experiments.
In conclusion, CMED is a promising compound with several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine. Further studies on the mechanism of action and potential therapeutic applications of CMED may lead to the development of new treatments for cancer, neurodegenerative diseases, and other illnesses.
Synthesemethoden
The synthesis of CMED involves the reaction of ethyl acetoacetate with cyclohexylmethylamine and urea in the presence of a catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder with a melting point of 133-136°C.
Wissenschaftliche Forschungsanwendungen
CMED has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that the compound has anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CMED has been found to have neuroprotective effects, reducing the accumulation of amyloid-beta protein in the brain, a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-14-9-8-12(16)15(13(14)17)10-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZELLXQUHZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)



![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)





![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)